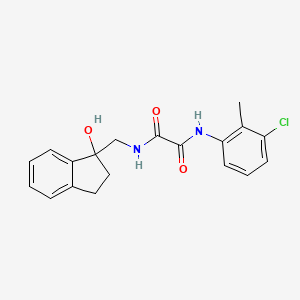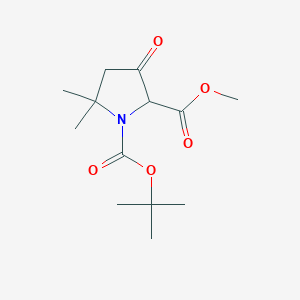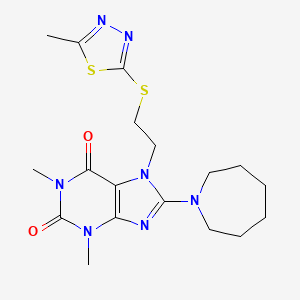
N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Applications
Supramolecular Structures and Catalytic Systems
The structural analysis of N,N'-bis(substituted)oxamide compounds reveals significant insights into their supramolecular architecture and potential catalytic applications. For instance, a study on a related compound highlighted its ability to form a three-dimensional supramolecular structure through classical hydrogen bonding, suggesting applications in the development of molecular assemblies and materials science (Wang et al., 2016).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using oxalamide derivatives as catalysts demonstrate the potential of oxalamide compounds in facilitating organic synthesis. This application is particularly relevant in the pharmaceutical and chemical manufacturing industries, where efficient and selective catalytic reactions are crucial (De, Yin, & Ma, 2017).
Biological and Chemical Applications
Anticancer Activities
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar oxalamide compounds, have shown promising in vitro cytotoxicity against various human tumor cell lines. These findings suggest potential applications in the development of new anticancer drugs (Basu Baul et al., 2009).
Environmental Remediation
Research on the complete oxidation of organic pollutants in water using photoassisted Fenton reactions points to the utility of certain oxalamide derivatives in environmental remediation. These compounds can facilitate the degradation of harmful organic compounds, suggesting applications in wastewater treatment and pollution control (Pignatello & Sun, 1995).
DNA-Binding and Cytotoxic Activities
Studies on phenylmercury(II) β-oxodithioester complexes, related to oxalamide structures, have explored their DNA-binding properties and cytotoxic activities. Such research indicates the potential of oxalamide derivatives in biomedical research, possibly in the development of therapeutic agents targeting DNA or as tools in molecular biology (Cui et al., 2011).
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-15(20)7-4-8-16(12)22-18(24)17(23)21-11-19(25)10-9-13-5-2-3-6-14(13)19/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXKZDWOMXTLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2394034.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2394035.png)

![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)

![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)


![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)
![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)